molecular formula C13H12N2O3 B189151 2-(Benzyloxy)-4-nitroaniline CAS No. 25945-96-4

2-(Benzyloxy)-4-nitroaniline

Cat. No. B189151
CAS RN: 25945-96-4
M. Wt: 244.25 g/mol
InChI Key: OTBQGZCBYVALOL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitroaniline (2-BNA) is an organic compound that is used in a wide variety of scientific research applications. Its chemical structure consists of a benzene ring connected to an amine group, and a nitro group attached to the amine. 2-BNA is a colorless solid with a melting point of approximately 50 °C. It is soluble in organic solvents, such as acetone, and is insoluble in water. 2-BNA has been used for a variety of research applications including as a reagent for organic synthesis, as an inhibitor of enzyme activity, and as a chromogenic probe for measuring the activity of certain enzymes.

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Benzimidazoles: 2-Nitroanilines, including 2-(Benzyloxy)-4-nitroaniline, are used in the synthesis of benzimidazoles. This process involves a one-pot cascade process, including N-alkylation-cyclization-O-alkylation, producing 2-aryl-1-benzyloxy- and 1-allyloxy-2-vinyl- derivatives with high yields (Gardiner et al., 1995).

Molecular Electronics

  • Negative Differential Resistance in Electronic Devices: Molecules containing nitroamine redox centers, such as 2-(Benzyloxy)-4-nitroaniline, exhibit negative differential resistance in molecular electronic devices. These molecules have shown significant on-off peak-to-valley ratios, indicating potential applications in nanoscale electronics (Chen et al., 1999).

Spectroscopy and Material Science

  • Spectroscopic Analysis and Charge Transfer Interaction Studies

    Detailed spectroscopic analysis of compounds like 2-(Benzyloxy)-4-nitroaniline provides insights into charge transfer interactions, molecular geometry, and hybridization properties. Such studies are crucial in understanding the properties of insecticides and other related compounds (D. Arul Dhas et al., 2015).

  • Synthesis of Nonlinear Optical Materials

    Derivatives of 4-nitroaniline, including those with benzyl substitutions, have been synthesized and examined for their nonlinear optical properties. These materials, like N-benzyl-MNA, show promising results in terms of second harmonic generation activity, making them suitable for nonlinear optics applications (Hashimoto et al., 1997).

Photocatalysis and Environmental Applications

  • Photocatalytic Degradation Studies: The photocatalytic degradation of nitroanilines, including 2-(Benzyloxy)-4-nitroaniline, is an area of interest in environmental science. Research on photocatalytic degradation in the presence of TiO2 and UV radiation helps understand the decomposition of such compounds, which is essential for environmental remediation (Satyen Gautam et al., 2005).

properties

IUPAC Name

4-nitro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQGZCBYVALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379699
Record name 2-(benzyloxy)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-nitroaniline

CAS RN

25945-96-4
Record name 2-(benzyloxy)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 2-amino-5-nitrophenol (21.2 g, 0.14 mol) was dissolved in 350 mL THF. Solid potassium t-butoxide (15.85 g, 0.141 mol) was added slowly, with vigorous stirring. Then a solution of benzylbromide (in 150 mL THF) was added slowly and stirred at room temperature for 2 days. The solvent was removed and the crude oil poured into water (ca. 500 mL) and 3:1 ethyl acetate/methylene chloride (ca. 200 mL). The solid precipitate was filtered off and dried, then recrystallized in toluene to give 2-benzyloxy-4-nitro-phenylamine (9.1 g). The aqueous and organic layers were separated and the aqueous layer was extracted twice with 3:1 ethyl acetate/methylene chloride. The combined organic layers were washed with 5% sodium hydroxide (which formed three layers, and the middle layer contained the desired material by TLC), then the desired layer was washed twice with water, then brine, and dried over anhydrous magnesium sulfate, filtered and the solvent removed. The solid was recrystallized in toluene, filtered and dried to yield 12 g of 2-benzyloxy-4-nitro-phenylamine. (The total yield was 62%.). 1H NMR (CDCl3) 7.9-7.7 (m, 2H), 7.5-7.3 (m, 5H), 6.65 (d, 1H, J=8.68 Hz), 5.15 (s, 2H), 4.57 (br, 2H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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